Cas no 125826-61-1 (methyl (1R)-9-methyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate (2E)-but-2-enedioate)

methyl (1R)-9-methyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate (2E)-but-2-enedioate structure
125826-61-1 structure
Product name:methyl (1R)-9-methyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate (2E)-but-2-enedioate
CAS No:125826-61-1
MF:C11H17NO2.C4H4O4
MW:311.33034
CID:1222233
PubChem ID:6442478

methyl (1R)-9-methyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate (2E)-but-2-enedioate Chemical and Physical Properties

Names and Identifiers

    • methyl (1R)-9-methyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate (2E)-but-2-enedioate
    • 125826-61-1
    • 9-Azabicyclo(4.2.1)non-2-ene-2-carboxylic acid, 9-methyl-, methyl ester, (1R)-, (E)-2-butenedioate (1:1)
    • Inchi: InChI=1S/C11H17NO2.C4H4O4/c1-12-8-4-3-5-9(11(13)14-2)10(12)7-6-8;5-3(6)1-2-4(7)8/h5,8,10H,3-4,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t8?,10-;/m1./s1
    • InChI Key: UTVFCNAKHOMUJX-GWOQDNFGSA-N
    • SMILES: CN1C2CCC=C(C1CC2)C(=O)OC.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 311.13693
  • Monoisotopic Mass: 311.136887
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 391
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104

Experimental Properties

  • Boiling Point: 263.9°C at 760 mmHg
  • Flash Point: 98.2°C
  • PSA: 104.14

methyl (1R)-9-methyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate (2E)-but-2-enedioate Related Literature

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